molecular formula C16H16BrN5O3 B2402068 1-(5-Bromofuran-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine CAS No. 2415465-67-5

1-(5-Bromofuran-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

Cat. No.: B2402068
CAS No.: 2415465-67-5
M. Wt: 406.24
InChI Key: CSEAHVQLSRGLKY-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromofuran-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Bromofuran Moiety: This step involves the bromination of furan using bromine or a brominating agent under controlled conditions.

    Synthesis of the Triazolopyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles.

    Coupling Reactions: The bromofuran and triazolopyridazine intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromofuran-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

1-(5-Bromofuran-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromofuran-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine: shares similarities with other compounds containing bromofuran and triazolopyridazine moieties.

    Cresols: These are aromatic organic compounds with a hydroxyl group attached to a benzene ring, similar in structure to the bromofuran moiety.

Uniqueness

  • The unique combination of bromofuran and triazolopyridazine in this compound imparts distinct chemical and biological properties that are not observed in simpler compounds like cresols.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O3/c1-24-14-5-4-13-18-19-15(22(13)20-14)10-6-8-21(9-7-10)16(23)11-2-3-12(17)25-11/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEAHVQLSRGLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CC=C(O4)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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